N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
Description
This compound features a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 4, a methylthio (-SMe) group at position 5, and a naphthamide moiety linked via a methylene bridge at position 2.
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c1-28-21-25-24-19(26(21)16-9-5-8-15(22)12-16)13-23-20(27)18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZRDIWTHQAADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorophenyl halide.
Attachment of the Naphthamide Group: The final step involves the coupling of the triazole intermediate with 1-naphthamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,2,4-Triazole Family
a) 4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives
- Structure : These compounds (e.g., from ) share the 1,2,4-triazole core but differ in substituents: a phenyl group at position 4, a trimethoxyphenyl group at position 5, and a thiol (-SH) group at position 3.
- Key Differences : The trimethoxyphenyl group enhances electron-rich aromaticity, while the thiol group offers distinct reactivity compared to the methylthio group in the target compound.
b) 4-[5-[(RAC)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine
- Structure : Contains a 1,2,4-triazole linked to a pyridine ring and a 3-chlorophenyl-substituted isoxazole ().
- Pharmacology : Specifically developed for stress-related disorders, highlighting the role of chlorophenyl and triazole moieties in CNS-targeted activity .
- Key Differences : The ethoxy-isoxazole substituent and pyridine ring contrast with the naphthamide and methylthio groups in the target compound, suggesting divergent bioavailability and target selectivity.
Analogues in the 1,2,3-Triazole Family
a) N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
- Structure : A 1,2,3-triazole core with a naphthyloxy-methyl group and an acetamide-linked chlorophenyl ().
- Key Differences : The 1,2,3-triazole isomer offers different hydrogen-bonding capabilities and metabolic stability compared to 1,2,4-triazoles. The acetamide group may influence solubility compared to the bulkier naphthamide.
b) Substituted 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives
- Functional Groups: Variants include nitro-substituted phenyl rings (e.g., 6b, 6c in ) with IR bands for -NO2 (1504 cm⁻¹) and -C=O (1671–1682 cm⁻¹) .
- Pharmacological Potential: Nitro groups may enhance antibacterial or antiparasitic activity, though specific data are absent.
Sulfur-Containing Triazole Derivatives
a) N-tert-Butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The 1,2,4-triazole core accommodates diverse substituents (e.g., chlorophenyl, methylthio, naphthamide), enabling tailored physicochemical and pharmacological properties.
- Synthetic Strategies : Catalytic methods (e.g., InCl3 in , CuAAC in ) highlight pathways for optimizing yield and purity.
Biological Activity
N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 393.85 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.
Antifungal Activity
Research has demonstrated that compounds containing the triazole moiety exhibit potent antifungal effects. For instance, derivatives similar to this compound have shown significant inhibitory activity against various fungal strains such as Aspergillus flavus, Aspergillus niger, and Candida albicans .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Fungal Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Aspergillus niger | 20 | |
| Compound B | Candida albicans | 18 | |
| Naphthamide | Aspergillus flavus | 22 |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies indicate that triazole derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. For example, compounds structurally related to this compound have shown promising results in inhibiting RET kinase activity, which is crucial in various cancers .
Case Study: Inhibition of RET Kinase
In a study involving a series of benzamide derivatives, it was found that certain compounds exhibited moderate to high potency in inhibiting RET kinase activity. The lead compound from this series demonstrated an IC50 value indicating effective inhibition at low concentrations .
The biological activity of this compound is primarily attributed to its ability to interact with specific targets within cells:
- Enzyme Inhibition : The triazole ring can inhibit enzymes like cytochrome P450 enzymes involved in sterol biosynthesis in fungi.
- Cell Cycle Interference : Some studies suggest that triazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Molecular Docking Studies : Computational studies indicate favorable binding interactions between the compound and target proteins involved in tumorigenesis and fungal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
